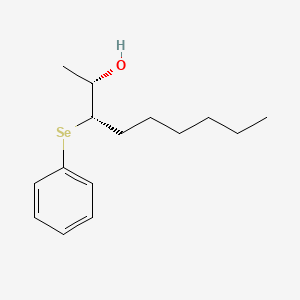![molecular formula C17H19NO B14192636 2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol CAS No. 922191-52-4](/img/structure/B14192636.png)
2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenol group and an amino group attached to a phenylbutenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol typically involves the reaction of 2-aminophenol with (1R,2S)-2-methyl-1-phenylbut-3-en-1-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or anilines.
Wissenschaftliche Forschungsanwendungen
2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-2-Amino-1,2-diphenylethanol
- (1R,2S)-2-Methylamino-1-phenylpropyl acetate
Uniqueness
2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol is unique due to its specific structural features, such as the presence of both phenol and amino groups attached to a phenylbutenyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
922191-52-4 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
2-[[(1R,2S)-2-methyl-1-phenylbut-3-enyl]amino]phenol |
InChI |
InChI=1S/C17H19NO/c1-3-13(2)17(14-9-5-4-6-10-14)18-15-11-7-8-12-16(15)19/h3-13,17-19H,1H2,2H3/t13-,17+/m0/s1 |
InChI-Schlüssel |
VRNNXDQQUZCILH-SUMWQHHRSA-N |
Isomerische SMILES |
C[C@@H](C=C)[C@H](C1=CC=CC=C1)NC2=CC=CC=C2O |
Kanonische SMILES |
CC(C=C)C(C1=CC=CC=C1)NC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)
![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)
![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)

![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


